6-Butoxy-2-azaspiro[3.3]heptane: A Comprehensive Technical Guide on Physicochemical Properties and Bioisosteric Applications
6-Butoxy-2-azaspiro[3.3]heptane: A Comprehensive Technical Guide on Physicochemical Properties and Bioisosteric Applications
Executive Summary
In modern drug discovery, the optimization of pharmacokinetic properties often relies on the strategic replacement of flat, metabolically vulnerable rings with rigid, three-dimensional scaffolds. 6-Butoxy-2-azaspiro[3.3]heptane represents a highly specialized building block designed to act as a conformationally restricted bioisostere for piperidine and morpholine derivatives. This technical whitepaper details the chemical properties, structural dynamics, and experimental integration of this compound, providing medicinal chemists with field-proven methodologies for utilizing this spirocyclic amine in lead optimization.
Chemical Identity and Physicochemical Profiling
6-Butoxy-2-azaspiro[3.3]heptane is a spirocyclic aliphatic amine. To prevent oxidative degradation and improve shelf-life, it is predominantly synthesized, stored, and supplied as a hydrochloride salt[1]. The table below consolidates the critical physicochemical parameters of both the free base and the salt forms.
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 1707364-76-8[2] | 2705220-07-9[3] |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₂₀ClNO[1] |
| Molecular Weight | 169.26 g/mol [2] | 205.72 g/mol [3] |
| InChI Key | N/A | WTCOHBCLCSJUAJ-UHFFFAOYSA-N[1] |
| Physical Form | Viscous Liquid / Oil | Solid[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Refrigerated (2-8°C), desiccated[1] |
Structural Dynamics: The Spiro[3.3]heptane Advantage
Piperidine is a "privileged" scaffold found in over a hundred approved therapeutics; however, its conformational flexibility and susceptibility to cytochrome P450-mediated oxidation at the alpha-carbon often lead to high intrinsic clearance (CLint)[4]. The 2-azaspiro[3.3]heptane core has emerged as a premier bioisostere to circumvent these liabilities[5].
The Causality of the Spirocyclic Advantage: The spiro-fusion of an azetidine ring with a cyclobutane ring restricts rotational degrees of freedom, locking the molecule into a defined spatial vector. This geometric constraint significantly increases the fraction of sp³-hybridized carbons (Fsp³). In drug development, a higher Fsp³ correlates directly with improved clinical success rates due to enhanced aqueous solubility and reduced promiscuous off-target protein binding[4]. Furthermore, the lack of accessible, low-energy alpha-protons in the highly strained spiro system often redirects or slows metabolic degradation in human liver microsomes[4].
Logical relationship of replacing piperidine with a functionalized spiro[3.3]heptane core.
The Role of the 6-Butoxy Substituent
In 6-butoxy-2-azaspiro[3.3]heptane, the ether linkage is positioned at the 6-position of the cyclobutane ring, directly opposite the azetidine nitrogen. This specific vectorization serves two critical mechanistic purposes:
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Lipophilicity Modulation (logD): The four-carbon butoxy chain acts as a flexible, lipophilic tail. While the spirocyclic core inherently increases aqueous solubility, the butoxy group precisely tunes the partition coefficient, ensuring the final drug candidate maintains sufficient membrane permeability for oral bioavailability.
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Receptor Pocket Targeting: The extended alkyl chain is capable of probing deep hydrophobic pockets within target kinases or GPCRs. Simultaneously, the ether oxygen acts as a weak hydrogen-bond acceptor, providing a secondary interaction point that purely aliphatic chains cannot offer[].
Experimental Methodologies: Synthetic Integration
When incorporating 6-butoxy-2-azaspiro[3.3]heptane into a larger drug scaffold, the secondary amine of the azetidine ring serves as an excellent nucleophile. However, because the compound is supplied as a hydrochloride salt, specific stoichiometric and reagent choices must be made to ensure high yields.
Step-by-step experimental workflow for the amide coupling of 6-butoxy-2-azaspiro[3.3]heptane.
Standard HATU-Mediated Amide Coupling Protocol
This self-validating protocol is designed to maximize coupling efficiency while preventing epimerization of the carboxylic acid partner.
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Preparation: Suspend the target carboxylic acid (1.0 eq) and 6-butoxy-2-azaspiro[3.3]heptane hydrochloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M concentration).
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Causality: The hydrochloride salt is highly stable but nucleophilically inert[1]. It must be liberated in situ in a polar aprotic solvent that fully solubilizes both partners.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 to 4.0 eq) dropwise at room temperature.
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Causality: A sterically hindered, non-nucleophilic base is required to neutralize the HCl salt and deprotonate the carboxylic acid without competing for the activated ester intermediate.
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Activation: Cool the mixture to 0°C and add HATU (1.2 eq). Stir for 15 minutes, then allow the reaction to warm to room temperature.
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Causality: The spirocyclic nitrogen is slightly more sterically hindered than a standard unbranched piperidine. HATU generates a highly reactive HOAt ester, ensuring complete conversion of the hindered amine while minimizing reaction time.
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Monitoring & Workup: Stir for 2-4 hours, monitoring via LC-MS. Once complete, quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 5% LiCl (to remove residual DMF) and brine, then dry over anhydrous Na₂SO₄.
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Purification: Concentrate under reduced pressure and purify via reverse-phase prep-HPLC (Water/Acetonitrile with 0.1% TFA) or silica gel flash chromatography.
Safety, Handling, and Storage Protocols
To maintain the chemical integrity of the compound and ensure laboratory safety, strict adherence to the Globally Harmonized System (GHS) guidelines is required.
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Hazard Classifications: 6-Butoxy-2-azaspiro[3.3]heptane hydrochloride is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[1].
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Handling (P-Statements): Operators must utilize standard PPE, including chemical-resistant gloves and safety goggles (P280). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present (P305+P351+P338)[1].
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Storage: The compound must be stored in a tightly sealed container under refrigerated conditions (2-8°C) to prevent hygroscopic degradation and maintain its 97%+ purity profile[1].
Sources
- 1. 6-butoxy-2-azaspiro[3.3]heptane,hydrochloride | 2705220-07-9 [sigmaaldrich.com]
- 2. 1707364-76-8|6-Butoxy-2-azaspiro[3.3]heptane|BLD Pharm [bldpharm.com]
- 3. 2705220-07-9|6-Butoxy-2-azaspiro[3.3]heptane hydrochloride|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
